Ethyl 7-(2,6-dimethoxyphenyl)-7-oxoheptanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves multi-step processes. For example, the synthesis of Ethyl 7-chloro-2-oxoheptylate, a related ester, is achieved through a four-step process starting from ethyl 2,2-diethoxyacetate and involves cyclization, alkylation, and oxidation steps . Similarly, the synthesis of ethyl or methyl 7-oxoheptanoate from cycloheptanone involves oxidation and protection steps . These methods could potentially be adapted for the synthesis of Ethyl 7-(2,6-dimethoxyphenyl)-7-oxoheptanoate by incorporating the appropriate dimethoxyphenyl moiety at the relevant stage of the synthesis.

Molecular Structure Analysis

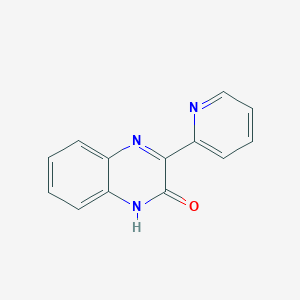

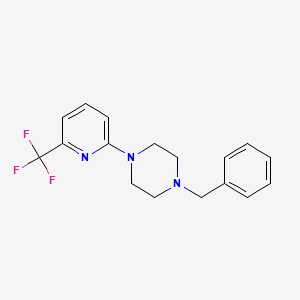

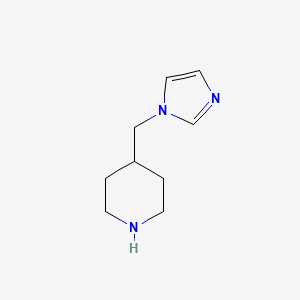

While the molecular structure of Ethyl 7-(2,6-dimethoxyphenyl)-7-oxoheptanoate is not directly analyzed in the papers, the structure can be inferred to contain an ester functional group, a ketone at the 7-position, and a dimethoxyphenyl group. The presence of these functional groups would influence the compound's reactivity and interaction with other molecules. The use of chiral amines as auxiliaries in synthesis suggests that the stereochemistry of such compounds is also an important consideration .

Chemical Reactions Analysis

The papers do not provide specific reactions for Ethyl 7-(2,6-dimethoxyphenyl)-7-oxoheptanoate, but they do describe reactions of structurally related compounds. For instance, the alkylation of aldimines with alkylmetals in the presence of a chiral auxiliary is discussed , and the oxidation of alcohols to ketones or esters is mentioned . These reactions are relevant to the functional groups present in Ethyl 7-(2,6-dimethoxyphenyl)-7-oxoheptanoate and could be used to predict its reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of Ethyl 7-(2,6-dimethoxyphenyl)-7-oxoheptanoate can be hypothesized based on the properties of similar compounds. The presence of an ester group typically confers volatility and solubility in organic solvents, while the ketone group could be involved in reactions such as nucleophilic addition. The dimethoxyphenyl group would contribute to the compound's aromatic character and could affect its electronic properties. The papers do not provide specific data on the physical properties of Ethyl 7-(2,6-dimethoxyphenyl)-7-oxoheptanoate, but the synthesis and reactions of related compounds suggest that it would have similar properties to other aromatic esters and ketones .

Applications De Recherche Scientifique

Biodegradation and Fate in Soil and Groundwater

Ethyl 7-(2,6-dimethoxyphenyl)-7-oxoheptanoate is subject to biodegradation processes in soil and groundwater environments. Microorganisms capable of degrading this compound have been identified, facilitating its breakdown aerobically as a carbon and energy source or via cometabolism using alkanes as growth substrates. The presence of co-contaminants in the environment may either hinder or enhance its biodegradation, influencing its fate and transport in soil and groundwater systems (Thornton et al., 2020).

Microbial Catabolism of Aryloxyphenoxy-propionate Herbicides

This compound is associated with the microbial catabolism of aryloxyphenoxy-propionate herbicides, which are widely used in agriculture. The environmental toxicity of these herbicides necessitates understanding their biodegradation pathways. Microorganisms capable of catabolizing these compounds are of interest due to their potential in mitigating environmental contamination. The metabolic pathways and enzymes involved in the breakdown of these herbicides have been the subject of recent scientific research, shedding light on potential bioremediation strategies (Zhou et al., 2018).

Antioxidant Capacity and Reaction Pathways

Research has also delved into the antioxidant capacity of related compounds, investigating the reaction pathways involved. Understanding these mechanisms is crucial for applications in fields such as food preservation and pharmaceuticals, where antioxidant properties are highly valued. The specificity and relevance of oxidation products are areas of ongoing research, contributing to the comprehensive understanding of antioxidant behavior and its practical applications (Ilyasov et al., 2020).

Propriétés

IUPAC Name |

ethyl 7-(2,6-dimethoxyphenyl)-7-oxoheptanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O5/c1-4-22-16(19)12-7-5-6-9-13(18)17-14(20-2)10-8-11-15(17)21-3/h8,10-11H,4-7,9,12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCOSUTUSRKXYMQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCC(=O)C1=C(C=CC=C1OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10623345 |

Source

|

| Record name | Ethyl 7-(2,6-dimethoxyphenyl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10623345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 7-(2,6-dimethoxyphenyl)-7-oxoheptanoate | |

CAS RN |

898758-50-4 |

Source

|

| Record name | Ethyl 7-(2,6-dimethoxyphenyl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10623345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B1322598.png)

![4-[4-(Benzyloxy)phenoxy]aniline](/img/structure/B1322617.png)